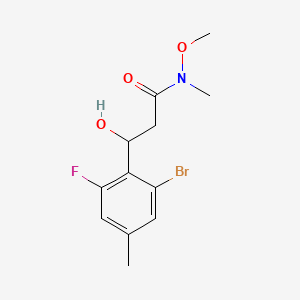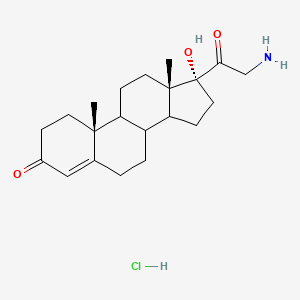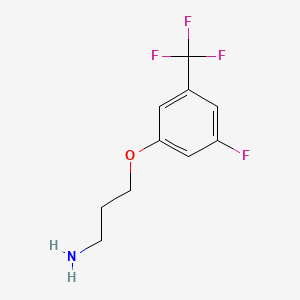
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine is an organic compound that features both fluorine and amine functional groups The presence of the trifluoromethyl group and the phenoxy group makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenol with an appropriate amine derivative. One common method includes the use of a nucleophilic substitution reaction where the phenol is reacted with a halogenated propan-1-amine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine has a wide range of applications in scientific research:
- **
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Propriétés
Formule moléculaire |
C10H11F4NO |
|---|---|
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
3-[3-fluoro-5-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H11F4NO/c11-8-4-7(10(12,13)14)5-9(6-8)16-3-1-2-15/h4-6H,1-3,15H2 |
Clé InChI |
BPHVKRDZZZJKBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCCCN)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


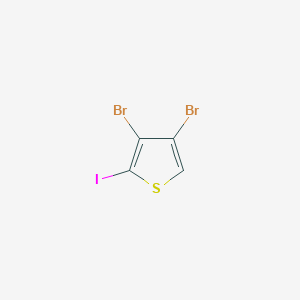
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
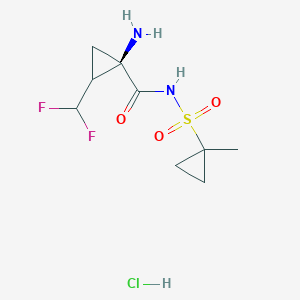
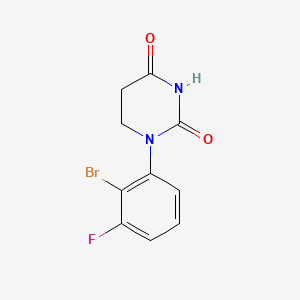
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
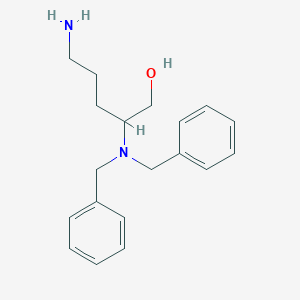
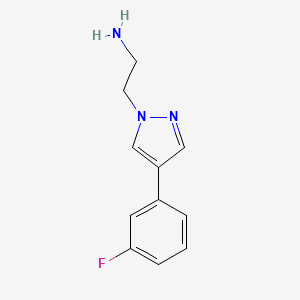
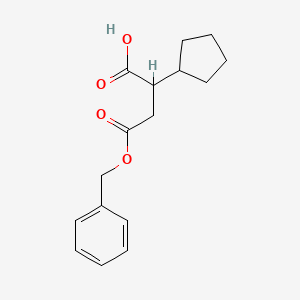
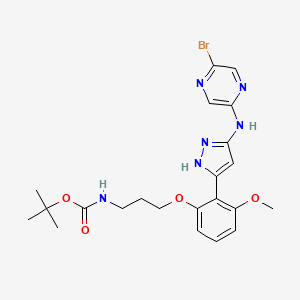
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
